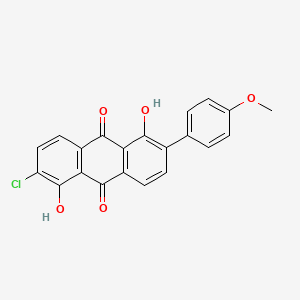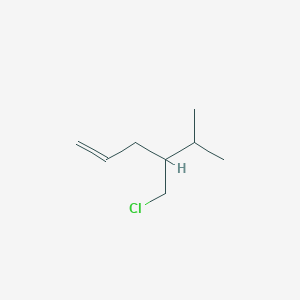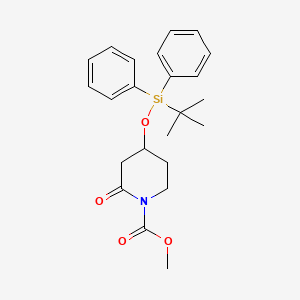
1-(3-Nitropyridin-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-nitro-4-pyridinyl)ethanamine , is a chemical compound with the molecular formula C₇H₈N₂O₂. It consists of a pyridine ring substituted with a nitro group (NO₂) at the 3-position and an amino group (NH₂) at the ethyl side chain. The compound’s systematic name reflects its structure: it is an amine derivative of 3-nitropyridine.
Vorbereitungsmethoden
The synthetic routes to prepare 1-(3-Nitropyridin-4-yl)ethanamine involve the following steps:
Nitration of Pyridine: The starting material is pyridine, which undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction introduces the nitro group at the 3-position of the pyridine ring.
Reduction of Nitro Group: The resulting 3-nitropyridine is then reduced to the corresponding amine using a reducing agent (e.g., hydrogen gas over a metal catalyst). This step replaces the nitro group with an amino group, yielding this compound.
Analyse Chemischer Reaktionen
1-(3-Nitropyridin-4-yl)ethanamine can participate in various chemical reactions:
Reduction: The nitro group can be selectively reduced to an amino group using hydrogenation or other reducing agents.
Acid-Base Reactions: The compound can act as a weak base due to the amino group.
Common reagents include reducing agents (such as palladium on carbon), acids, and bases. Major products depend on the specific reaction conditions and substituents introduced.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitropyridin-4-yl)ethanamine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of other compounds.
Biological Studies: Scientists investigate its interactions with biological targets.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific receptors or enzymes. Further research is needed to elucidate its precise molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While 1-(3-Nitropyridin-4-yl)ethanamine is unique due to its specific substitution pattern, similar compounds include other pyridine derivatives with amino or nitro groups.
Eigenschaften
Molekularformel |
C7H9N3O2 |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
1-(3-nitropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H9N3O2/c1-5(8)6-2-3-9-4-7(6)10(11)12/h2-5H,8H2,1H3 |
InChI-Schlüssel |
XIWJOYFSQPVCHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=NC=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B13148193.png)
![Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-](/img/structure/B13148198.png)


![5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13148208.png)
![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13148221.png)

![azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148236.png)

![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13148240.png)



